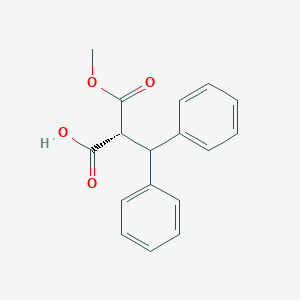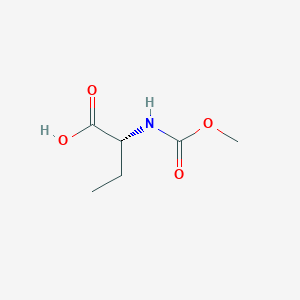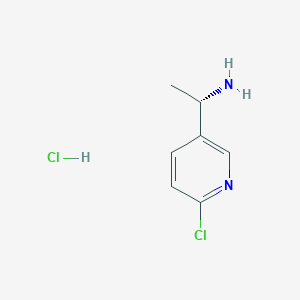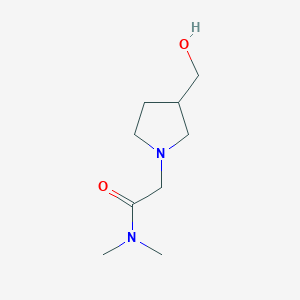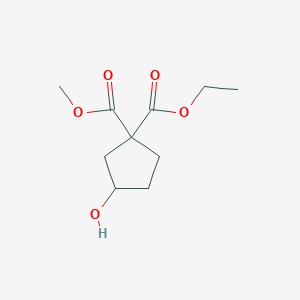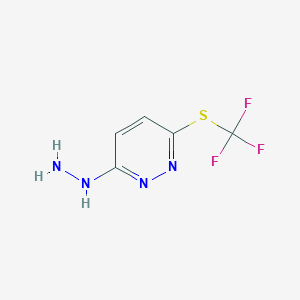
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridazine ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylsulfanyl halides or through direct fluorination methods.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen oxides.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Trifluoromethylsulfanylpyridazin-3-yl)-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-thiol: Similar structure but with a thiol group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-methanol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.
Uniqueness
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is unique due to the presence of both the trifluoromethylsulfanyl group and the hydrazine moiety, which confer distinct chemical and biological properties. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, while the hydrazine moiety provides reactive sites for covalent interactions with biological targets. This combination makes the compound a versatile scaffold for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C5H5F3N4S |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
[6-(trifluoromethylsulfanyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-1-3(10-9)11-12-4/h1-2H,9H2,(H,10,11) |
InChI-Schlüssel |
OEKIKLMCZNQFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NN)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

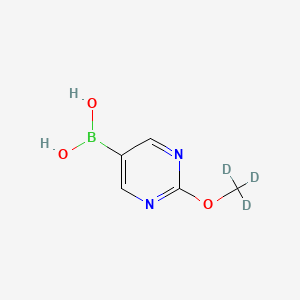
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
